

commercial suppliers of high-purity 2-Hydroxyterephthalic acid

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Compound of Interest

Compound Name: 2-Hydroxyterephthalic acid

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An In-depth Technical Guide to High-Purity 2-Hydroxyterephthalic Acid for Researchers

Introduction

2-Hydroxyterephthalic acid (CAS No. 636-94-2), also known as 2-hydroxy-1,4-benzenedicarboxylic acid, is a hydroxylated derivative of terephthalic acid. Its significance in research, particularly in the biomedical and materials science fields, stems from its fluorescent properties upon formation and its utility as a chemical linker. In drug development and cell biology, it is most notably the fluorescent product formed when its non-fluorescent precursor, terephthalic acid, reacts with hydroxyl radicals (•OH). This reaction provides a sensitive and widely used method for quantifying the production of these highly reactive oxygen species (ROS) in biological and chemical systems. Additionally, its structural properties make it a valuable organic linker molecule for the synthesis of Metal-Organic Frameworks (MOFs).[1]

This guide provides an overview of commercial suppliers of high-purity **2-Hydroxyterephthalic acid**, its key physicochemical properties, and a detailed experimental protocol for its most common application: the detection of hydroxyl radicals.

Commercial Suppliers and Specifications

Sourcing high-purity **2-Hydroxyterephthalic acid** is critical for reproducible experimental results. The purity is often determined by High-Performance Liquid Chromatography (HPLC) or neutralization titration.[1] Below is a comparison of offerings from prominent chemical suppliers.



Supplier	Product Number (Example)	Purity Specification	Analysis Method	CAS Number
Sigma-Aldrich (Merck)	752525	97%	Not Specified	636-94-2[2][3]
Tokyo Chemical Industry (TCI)	H1385	>98.0%	HPLC, Titration	636-94-2[1]
Santa Cruz Biotechnology	sc-239109	97%	Not Specified	636-94-2[4]
ChemScene	CS-W009063	≥97%	Not Specified	636-94-2[5]
Fisher Scientific (distributor for TCI)	H13851G	≥98.0%	HPLC, Titration	636-94-2[6]

Physicochemical and Technical Data

Understanding the fundamental properties of **2-Hydroxyterephthalic acid** is essential for its proper handling, storage, and application in experimental setups.

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₅	[1][2][4][5]
Molecular Weight	182.13 g/mol	[1][2][4][5]
Appearance	White to Yellow to Orange powder/crystal	[1]
Melting Point	312-317 °C[2][3][7], 322 °C[1] [6]	Multiple
Storage Temperature	Room Temperature[1][5], Inert atmosphere[7]	Multiple
Purity (Typical)	97% to >98%	[1][2][4]
CAS Number	636-94-2	[1][4][5][8]



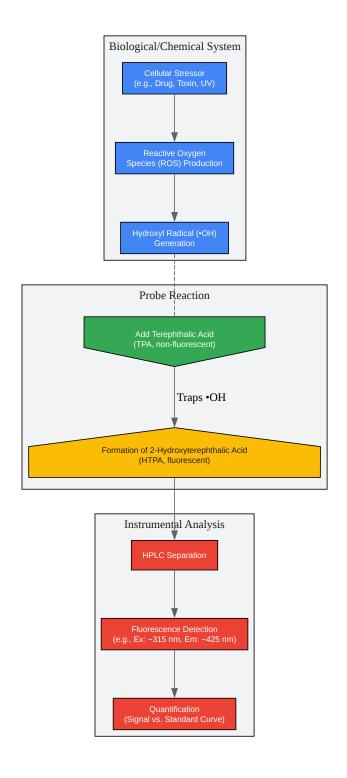
Key Application: Detection of Hydroxyl Radicals

The primary application for researchers in the life sciences is the detection and quantification of hydroxyl radicals (•OH). The methodology is based on the reaction of non-fluorescent terephthalic acid (TPA) with •OH to produce highly fluorescent **2-hydroxyterephthalic acid** (HTPA). The amount of HTPA formed, which is directly proportional to the amount of •OH generated, can be quantified using HPLC with fluorescence detection.[9][10][11]

Logical Workflow for Hydroxyl Radical Detection

The diagram below illustrates the overall logic, from the generation of reactive oxygen species in a biological system to the instrumental detection of the specific fluorescent probe.





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Diagram 1: Logical workflow for •OH detection using a TPA probe.

Detailed Experimental Protocol: HPLC-Based Assay

Foundational & Exploratory





This protocol is synthesized from methodologies described for quantifying •OH generated by the Fenton reaction, a common in vitro model for ROS production.[9][10][11]

1. Reagent Preparation:

- Terephthalic Acid (TPA) Stock Solution: Prepare a stock solution of TPA in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration in the reaction mixture is typically in the millimolar range (e.g., 4.25 mM).[10]
- Fenton Reagents: Prepare fresh solutions of an iron (II) salt (e.g., FeSO₄, final concentration ~50 μM) and hydrogen peroxide (H₂O₂, final concentration range 2.5-50 μM).[10]
- 2-Hydroxyterephthalic Acid (HTPA) Standard: Prepare a stock solution of high-purity HTPA in the same buffer. Create a series of dilutions to generate a standard curve for quantification.

2. Reaction Procedure (Fenton System Example):

- In a reaction vial, combine the TPA solution and the Fe(II) solution.
- Initiate the reaction by adding the hydrogen peroxide solution. The total volume should be consistent across all samples.
- Incubate the mixture at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 10-40 minutes).[11]
- Stop the reaction. This can be achieved by adding a quenching agent like DMSO[11] or by immediate injection into the HPLC system.

3. HPLC Analysis:

- Instrumentation: An HPLC system equipped with a fluorescence detector is required.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A common mobile phase consists of an aqueous component (e.g., phosphate buffer with an ion-pairing agent) and an organic component (e.g., methanol or acetonitrile). The specific gradient or isocratic conditions must be optimized.
- Detection: Set the fluorescence detector to an excitation wavelength of approximately 315
 nm and an emission wavelength of approximately 425 nm, which are the maxima for HTPA.
 [11]
- Injection: Inject a fixed volume (e.g., 20 μL) of the reaction mixture and the HTPA standards.

4. Data Analysis:





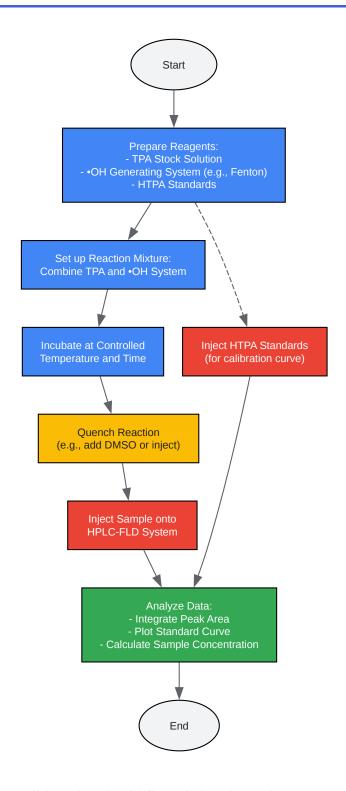


- Identify the HTPA peak in the chromatogram based on the retention time of the pure standard.
- Integrate the peak area for all samples and standards.
- Construct a standard curve by plotting the peak area of the HTPA standards against their known concentrations.
- Calculate the concentration of HTPA in the experimental samples using the linear regression equation from the standard curve. This concentration directly reflects the amount of hydroxyl radical produced.

Experimental Workflow Diagram

The following diagram outlines the step-by-step process for executing the hydroxyl radical assay.





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Diagram 2: Step-by-step experimental workflow for the TPA assay.



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